Eugeniin
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Overview
Description
Eugeniin is a naturally occurring ellagitannin, a type of polyphenolic compound, primarily isolated from the dried flower buds of Syzygium aromaticum (clove) and Geum japonicum . It is known for its diverse biological activities, including antiviral, antioxidant, and cholesterol metabolism-improving properties .
Preparation Methods
Synthetic Routes and Reaction Conditions: Eugeniin can be synthesized through a short-step total synthesis involving the sequential and site-selective functionalization of free hydroxy groups of unprotected D-glucose . The key reactions include β-selective glycosidation of a gallic acid derivative using unprotected D-glucose as a glycosyl donor and catalyst-controlled site-selective introduction of a galloyl group into the inherently less reactive hydroxy group of the glucoside .
Industrial Production Methods: Industrial production of this compound typically involves extraction from natural sources such as clove and Geum japonicum. The extraction process includes solvent extraction, purification, and crystallization to obtain high-purity this compound .
Chemical Reactions Analysis
Types of Reactions: Eugeniin undergoes various chemical reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions:
Reduction: Specific conditions for reduction reactions involving this compound are less documented.
Substitution: this compound can undergo substitution reactions where galloyl groups are introduced or modified.
Major Products:
Oxidation Products: Casuarictin and other ellagitannins.
Substitution Products: Various galloylated derivatives.
Scientific Research Applications
Eugeniin has a wide range of scientific research applications:
Chemistry: Used as a model compound for studying ellagitannin synthesis and reactivity.
Medicine: Exhibits antiviral activity against herpes simplex virus type 1 (HSV-1) and other viruses, making it a potential candidate for antiviral therapies
Industry: Utilized in the food and cosmetic industries for its antioxidant properties.
Mechanism of Action
Eugeniin exerts its effects through various molecular mechanisms:
Cholesterol Metabolism: this compound improves cholesterol metabolism by increasing the levels of low-density lipoprotein receptor (LDLR) and decreasing the levels of 3-hydroxy-3-methyl-glutaryl-coenzyme A reductase (HMGCR) in HepG2 cells.
Antiviral Activity: this compound inhibits viral DNA polymerase, thereby preventing the replication of herpes simplex virus type 1 (HSV-1).
Comparison with Similar Compounds
Eugeniin is compared with other ellagitannins such as tellimagrandin I and casuarictin:
Tellimagrandin I: Similar in structure but differs in the attachment of hexahydroxydiphenoyl groups.
Casuarictin: Formed by the oxidation of this compound and exhibits similar antiviral properties.
Uniqueness: this compound’s unique combination of antiviral, antioxidant, and cholesterol metabolism-improving properties distinguishes it from other ellagitannins .
Properties
Molecular Formula |
C41H30O26 |
---|---|
Molecular Weight |
938.7 g/mol |
IUPAC Name |
[(10R,11S,12R,13S,15R)-3,4,5,21,22,23-hexahydroxy-8,18-dioxo-12,13-bis[(3,4,5-trihydroxybenzoyl)oxy]-9,14,17-trioxatetracyclo[17.4.0.02,7.010,15]tricosa-1(23),2,4,6,19,21-hexaen-11-yl] 3,4,5-trihydroxybenzoate |
InChI |
InChI=1S/C41H30O26/c42-15-1-10(2-16(43)26(15)50)36(57)65-34-33-23(9-62-39(60)13-7-21(48)29(53)31(55)24(13)25-14(40(61)64-33)8-22(49)30(54)32(25)56)63-41(67-38(59)12-5-19(46)28(52)20(47)6-12)35(34)66-37(58)11-3-17(44)27(51)18(45)4-11/h1-8,23,33-35,41-56H,9H2/t23-,33-,34+,35-,41+/m1/s1 |
InChI Key |
JCGHAEBIBSEQAD-UUUCSUBKSA-N |
Isomeric SMILES |
C1[C@@H]2[C@H]([C@@H]([C@H]([C@@H](O2)OC(=O)C3=CC(=C(C(=C3)O)O)O)OC(=O)C4=CC(=C(C(=C4)O)O)O)OC(=O)C5=CC(=C(C(=C5)O)O)O)OC(=O)C6=CC(=C(C(=C6C7=C(C(=C(C=C7C(=O)O1)O)O)O)O)O)O |
SMILES |
C1C2C(C(C(C(O2)OC(=O)C3=CC(=C(C(=C3)O)O)O)OC(=O)C4=CC(=C(C(=C4)O)O)O)OC(=O)C5=CC(=C(C(=C5)O)O)O)OC(=O)C6=CC(=C(C(=C6C7=C(C(=C(C=C7C(=O)O1)O)O)O)O)O)O |
Canonical SMILES |
C1C2C(C(C(C(O2)OC(=O)C3=CC(=C(C(=C3)O)O)O)OC(=O)C4=CC(=C(C(=C4)O)O)O)OC(=O)C5=CC(=C(C(=C5)O)O)O)OC(=O)C6=CC(=C(C(=C6C7=C(C(=C(C=C7C(=O)O1)O)O)O)O)O)O |
Synonyms |
eugeniin |
Origin of Product |
United States |
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